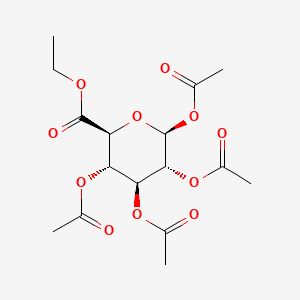
beta-D-glucopyranuronic acid,ethyl ester,tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-D-glucopyranuronic acid, ethyl ester, tetraacetate: is a chemical compound with the molecular formula C14H20O11. It is a derivative of glucuronic acid, where the hydroxyl groups are acetylated, and the carboxyl group is esterified with ethanol. This compound is often used in biochemical research and has various applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-glucopyranuronic acid, ethyl ester, tetraacetate typically involves the acetylation of glucuronic acid derivatives. The process begins with the protection of the hydroxyl groups of glucuronic acid using acetic anhydride in the presence of a catalyst like pyridine. The carboxyl group is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques like chromatography is common to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: beta-D-glucopyranuronic acid, ethyl ester, tetraacetate can undergo oxidation reactions, where the acetyl groups can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed:
- Oxidation can yield glucuronic acid derivatives.
- Reduction can produce glucopyranose derivatives.
- Substitution reactions can lead to various functionalized glucuronic acid esters .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, beta-D-glucopyranuronic acid, ethyl ester, tetraacetate is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various glucuronic acid derivatives .
Biology: In biological research, this compound is used to study the metabolism of glucuronic acid and its derivatives. It is also used in the synthesis of glycosaminoglycans, which are important components of the extracellular matrix .
Medicine: In medicine, beta-D-glucopyranuronic acid, ethyl ester, tetraacetate is explored for its potential use in drug delivery systems. Its derivatives are studied for their ability to enhance the solubility and bioavailability of drugs .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals .
Mecanismo De Acción
The mechanism of action of beta-D-glucopyranuronic acid, ethyl ester, tetraacetate involves its interaction with specific enzymes and receptors in biological systems. The acetylated hydroxyl groups and esterified carboxyl group allow it to participate in various biochemical pathways. It can act as a substrate for enzymes involved in glucuronidation, a process important for detoxification and metabolism .
Comparación Con Compuestos Similares
beta-D-glucopyranuronic acid, methyl ester, tetraacetate: Similar in structure but with a methyl ester instead of an ethyl ester.
beta-D-glucopyranuronic acid, propyl ester, tetraacetate: Similar but with a propyl ester group.
beta-D-glucopyranuronic acid, butyl ester, tetraacetate: Similar but with a butyl ester group.
Uniqueness: beta-D-glucopyranuronic acid, ethyl ester, tetraacetate is unique due to its specific ester and acetyl groups, which confer distinct chemical properties and reactivity. Its ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
74774-21-3 |
|---|---|
Fórmula molecular |
C16H22O11 |
Peso molecular |
390.34 g/mol |
Nombre IUPAC |
ethyl (2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H22O11/c1-6-22-15(21)13-11(23-7(2)17)12(24-8(3)18)14(25-9(4)19)16(27-13)26-10(5)20/h11-14,16H,6H2,1-5H3/t11-,12-,13-,14+,16+/m0/s1 |
Clave InChI |
RWXHCKBOPBLXMA-GRYWWWGRSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CCOC(=O)C1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


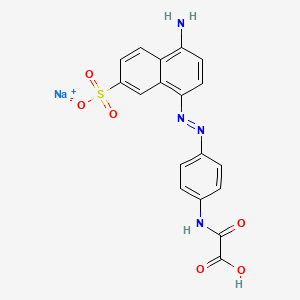
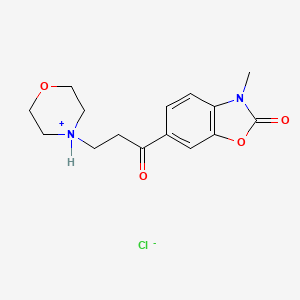
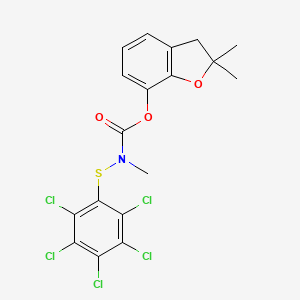
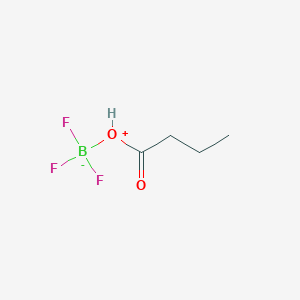
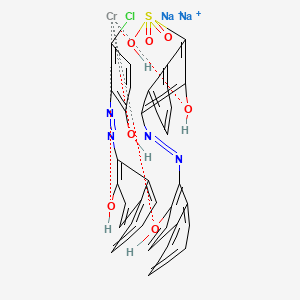
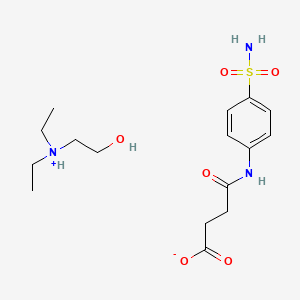
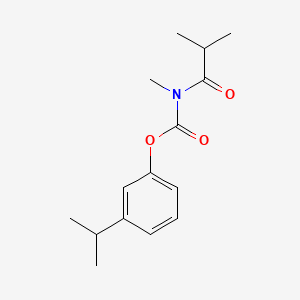
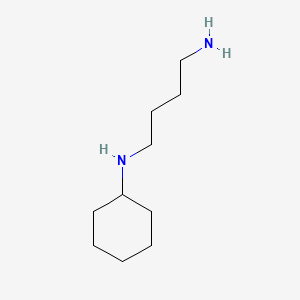
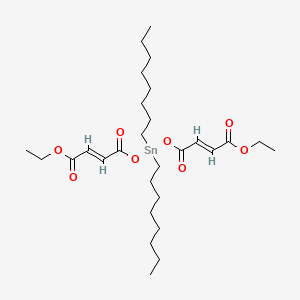
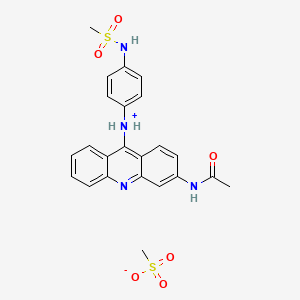
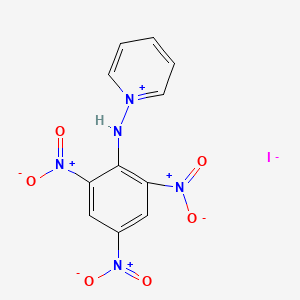
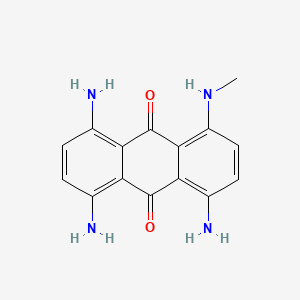
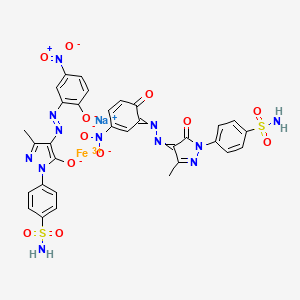
![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
